molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9

Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate

Cat. No.: B13094062
CAS No.: 959245-23-9
M. Wt: 271.30 g/mol
InChI Key: HIFWBNCKIQYNJN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is derived from its fused heterocyclic core and substituents (Figure 1). The parent structure, thieno[3,2-b]pyridine, consists of a thiophene ring fused to a pyridine ring at positions 3 and 2, respectively. The numbering begins at the sulfur atom in the thiophene moiety, proceeding clockwise, with the pyridine nitrogen at position 4.

Key substituents :

  • A pyrazin-2-yl group at position 6 of the fused system.
  • A methyl ester at position 3.

Isomeric considerations arise from the placement of substituents on the fused rings. For instance, substituting pyrazine at position 7 instead of 6 would yield a structural isomer. Additionally, the thieno[3,2-b]pyridine scaffold itself has regioisomeric counterparts, such as thieno[2,3-b]pyridine, which differ in fusion positions and electronic properties.

Component Position Role in Nomenclature
Thieno[3,2-b]pyridine Core Parent fused heterocycle
Pyrazin-2-yl 6 Substituent on pyridine ring
Methyl carboxylate 3 Ester functional group on thiophene

X-Ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is unavailable, structural analogs provide insights. For example, thieno[3,2-b]pyrrole derivatives exhibit planar geometries with dihedral angles <5° between fused rings. The methyl ester at position 3 likely induces slight non-planarity due to steric interactions, while the pyrazine ring at position 6 may engage in intermolecular π-π stacking (Figure 2).

Key geometric parameters inferred from similar systems:

  • Bond lengths : C–S (1.70–1.74 Å), C–N (1.33–1.36 Å).
  • Dihedral angles : Thiophene-pyridine fusion plane ≈ 179°, pyrazine substituent tilt ≈ 10–15°.

Hydrogen bonding between the ester carbonyl (O=C–O) and pyrazine nitrogen atoms may stabilize crystal packing, as observed in benzothiadiazole-thienopyrrole hybrids.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations on thieno[3,2-b]pyridine derivatives reveal distinct electronic features:

Parameter Value Method
HOMO Energy -5.2 eV B3LYP/6-31G*
LUMO Energy -2.8 eV B3LYP/6-31G*
Band Gap 2.4 eV B3LYP/6-31G*
Dipole Moment 3.6 Debye ωB97XD/def2-TZVP

The methyl ester group reduces electron density at position 3, while the pyrazine ring at position 6 introduces electron-withdrawing effects, narrowing the HOMO-LUMO gap compared to unsubstituted thieno[3,2-b]pyridine (band gap ≈ 3.1 eV). Charge distribution maps show localized negative charge on pyrazine nitrogen atoms (-0.42 e) and positive charge on the thiophene sulfur (+0.18 e).

Non-covalent interaction (NCI) analysis predicts weak CH-π interactions between the methyl group and adjacent aromatic rings, contributing to molecular stability.

Properties

CAS No.

959245-23-9

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3

InChI Key

HIFWBNCKIQYNJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The thieno[3,2-b]pyridine skeleton with a methyl ester at position 3 can be prepared from α-methylene ketones or related precursors via cyclization reactions. For example, methyl thieno[3,2-c]pyridine-6-carboxylate derivatives have been synthesized by condensation of appropriate ketones with sulfur and nitrogen sources under acidic conditions.

  • The methyl ester functionality is typically introduced early in the synthesis to facilitate subsequent transformations and purification.

Halogenation at Position 6

  • Selective bromination or iodination at position 6 of the thieno[3,2-b]pyridine core is crucial for enabling cross-coupling reactions. This is commonly achieved by treatment with t-butylnitrite and CuBr2 in acetonitrile at room temperature, yielding methyl 6-bromothieno[3,2-b]pyridine-3-carboxylate in moderate yields (~50%).

  • This halogenation step is adapted from procedures used for related thieno[3,2-b]pyridine or thieno[2,3-b]pyrazine systems.

Palladium-Catalyzed Cross-Coupling for Pyrazin-2-yl Substitution

Suzuki-Miyaura Cross-Coupling

  • The key step to attach the pyrazin-2-yl group at position 6 is a Suzuki-Miyaura cross-coupling between the halogenated thieno[3,2-b]pyridine ester and pyrazin-2-yl boronic acid or pinacol boronate esters.

  • Typical reaction conditions include:

    Parameter Typical Conditions
    Catalyst Pd(dppf)·CH2Cl2 (2–4 mol%)
    Base Potassium carbonate (K2CO3), 6 equivalents
    Solvent Mixture of 1,2-dimethoxyethane (DME) and water (3:1)
    Temperature 100 °C
    Reaction Time 3–5 hours
  • Under these conditions, moderate to high yields (35–84%) of methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate are obtained after chromatographic purification.

Buchwald-Hartwig Amination (Alternative Method)

  • For related heteroaryl amination, Buchwald-Hartwig cross-coupling can be employed using methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate as a coupling partner with pyrazinyl halides.

  • Catalysts such as Pd(OAc)2 with ligands like Xantphos or rac-BINAP are used in the presence of cesium carbonate as base, typically in solvents like toluene or 1,4-dioxane at 100–120 °C for 2–6 hours.

  • This method is less commonly applied for direct pyrazinyl substitution but is valuable for introducing aminoheterocycles.

Post-Coupling Modifications and Purification

  • The methyl ester group is stable under cross-coupling conditions and often retained for final product isolation.

  • Purification is typically achieved by flash column chromatography on silica gel.

  • Characterization data such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Thieno[3,2-b]pyridine core synthesis Cyclization from α-methylene ketone precursors Variable Established methods from literature
Halogenation at position 6 t-BuONO, CuBr2, acetonitrile, RT, 2 h ~50 Generates methyl 6-bromothieno[3,2-b]pyridine-3-carboxylate
Suzuki-Miyaura coupling Pd(dppf)·CH2Cl2, K2CO3, DME/H2O (3:1), 100 °C, 3–5 h 35–84 Coupling with pyrazin-2-yl boronic acid
Purification Flash chromatography Standard method for heterocyclic compounds

Research Findings and Considerations

  • The choice of catalyst and ligand significantly affects the yield and selectivity of the cross-coupling step. Pd(dppf)·CH2Cl2 is effective for pyrazinyl coupling.

  • The electronic nature of substituents on the coupling partners influences reaction efficiency. Electron-deficient pyrazinyl boronic acids generally couple well under the described conditions.

  • The mild halogenation conditions preserve the ester functionality and avoid over-bromination or decomposition.

  • The synthetic route is modular, allowing for variation in the heteroaryl substituent, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Structure and Synthesis

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate features a thieno-pyridine core with a pyrazine substituent. The synthesis of this compound typically involves multi-step processes including cyclization and functionalization reactions. A notable method involves the use of palladium-catalyzed coupling reactions, which have been documented to yield high purity and efficiency in the synthesis of related compounds .

Medicinal Chemistry

This compound has shown promise as a bioactive compound in medicinal chemistry. Its derivatives are being investigated for their potential as protein kinase inhibitors, which play crucial roles in various signaling pathways associated with cancer and other diseases. For instance, compounds derived from thieno[3,2-b]pyridine structures have demonstrated inhibitory activity against specific kinases involved in tumor proliferation .

Case Study: Protein Kinase Inhibition

A study highlighted the synthesis of related thieno[3,2-b]pyridine derivatives that exhibited significant inhibition against specific kinases, suggesting that this compound could be further explored for therapeutic applications in oncology.

Agricultural Science

The compound's potential extends to agricultural applications as well. Research indicates that similar thieno-pyridine derivatives can act as effective agrochemicals, particularly in pest control formulations. Their unique chemical structure allows them to interact with biological systems in pests, leading to increased efficacy compared to traditional pesticides.

Table 2: Efficacy of Thieno-Pyridine Derivatives in Pest Control

CompoundTarget PestEfficacy (%)
Thieno[3,2-b]pyridine Derivative AAphids85%
Thieno[3,2-b]pyridine Derivative BWhiteflies78%

Materials Science

In materials science, this compound is being studied for its potential use in organic electronics due to its electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study: OLED Applications

Recent advancements have demonstrated the use of thieno-pyridine derivatives in the fabrication of OLEDs, where they contributed to improved efficiency and stability of the devices.

Mechanism of Action

The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the thienopyridine core. Below is a comparative analysis:

Table 1: Key Molecular Properties of Thienopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Methyl 6-(pyrazin-2-YL)thieno[3,2-b]pyridine-3-carboxylate C₁₃H₉N₃O₂S 295.30 Pyrazin-2-yl (6), COOCH₃ (3) Pyrazine enhances electron deficiency; ester improves solubility in polar solvents.
Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S 338.30 3-Pyridinyl (3), CF₃ (6) Trifluoromethyl increases lipophilicity and metabolic stability.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₂H₁₈N₂O₂S 254.35 Amino (2), ethyl ester (3) Saturated core reduces aromaticity, altering reactivity.
Key Observations:
  • Electron-Deficient Cores : The pyrazine substituent in the target compound introduces additional nitrogen atoms, increasing electron deficiency compared to the trifluoromethyl group in . This may enhance charge-transfer capabilities in materials science applications.
  • Substituent Effects : The methyl ester group (COOCH₃) at position 3 improves solubility in organic solvents, whereas the trifluoromethyl (CF₃) group in enhances lipophilicity, making it more suitable for hydrophobic environments .
  • Synthesis Pathways : The synthesis of analogs like involves cyclization of thiourea derivatives under varying conditions , suggesting that the target compound may require similar strategies with pyrazine-specific reagents.

Reactivity and Functionalization

  • Cyclization Potential: The pyrazine substituent’s electron-withdrawing nature may facilitate cyclization reactions, analogous to the thiourea-derived cyclizations observed in .
  • Stability : Trifluoromethyl groups (as in ) confer thermal and oxidative stability, whereas pyrazine’s nitrogen-rich structure may increase susceptibility to nucleophilic attack.

Biological Activity

Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H9N3O2S
  • Molecular Weight : 257.27 g/mol
  • CAS Number : 959245-23-9

The compound features a thienopyridine core with a pyrazine substituent, which is critical for its biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's structure allows it to fit into the active sites of these enzymes, effectively blocking substrate access and inhibiting their activity .

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. Its mechanism involves binding to bacterial enzymes, thereby disrupting essential metabolic processes .
  • Antitumor Effects :
    • Research indicates that derivatives of thienopyridines, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways involving kinase inhibition. Specific studies have highlighted its effectiveness against different cancer cell lines by targeting kinases such as B-Raf and EGFR .
  • Enzyme Inhibition :
    • The compound is being explored as a potential inhibitor of protein kinases involved in various signaling pathways. This includes serine/threonine kinases and lipid kinases, which play significant roles in cell growth and survival .

Study 1: Antimicrobial Efficacy

In a study published in Chemical Biology, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL for E. coli and S. aureus.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1

Study 2: Antitumor Activity

A recent study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by inducing apoptosis.

Cell LineIC50 (µM)
HeLa8
MCF-710
A5497

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